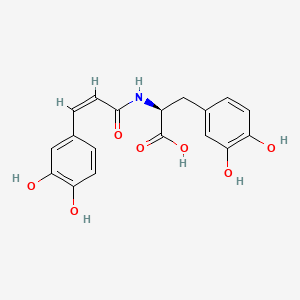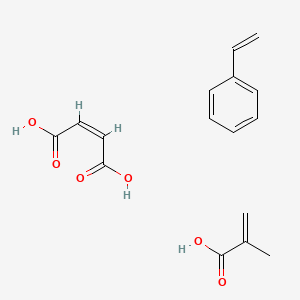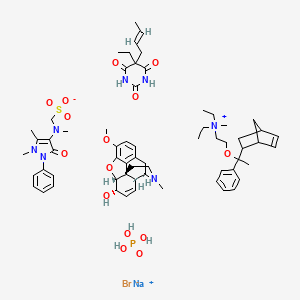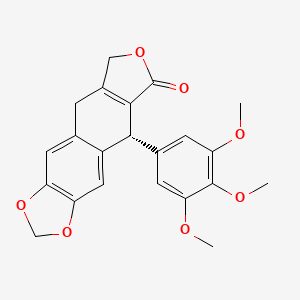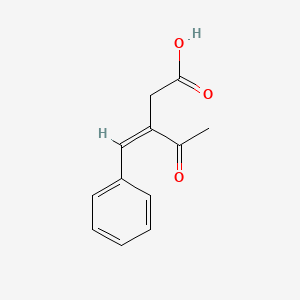
Levulinic acid, 3-benzylidenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3-(phenylmethylene)pentanoic acid is an olefinic compound. It derives from a cinnamic acid.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Levulinic acid esters are increasingly utilized as bio-based chemicals in various applications like solvents, additives, and plasticizers. A study by Melchiorre et al. (2020) explored the solvent-free transesterification of methyl levulinate and esterification of levulinic acid, catalyzed by an iron(III) dimer complex. This work extends the field of biomass valorization, highlighting the potential of levulinic acid in green chemistry and industrial applications (Melchiorre et al., 2020).
Biomass Conversion and Biofuel Production
Levulinic acid and its derivatives play a crucial role in the synthesis of organic chemicals due to their unique functional groups. Bhavsar et al. (2018) demonstrated the synthesis of n-butyl levulinate, a levulinic acid derivative, using commercial immobilized lipases, showcasing its potential in biodiesel and fragrance industries (Bhavsar & Yadav, 2018).
Biorefineries and Chemical Upgrading
Pileidis and Titirici (2016) discussed the catalytic upgrading of levulinic acid into various chemicals like levulinate esters, δ-aminolevulinic acid, succinic acid, and others. This study emphasizes the versatility of levulinic acid as a sustainable platform molecule in biorefineries (Pileidis & Titirici, 2016).
Polymer Chemistry Applications
Hayes and Becer (2020) highlighted the application of levulinic acid in polymer chemistry. It is utilized in various polymerization processes and can introduce post-polymerization modifications to sustainable polymers, underlining its multipurpose role in industrial production (Hayes & Becer, 2020).
Synthetic Biology and Microbial Production
Vila-Santa et al. (2021) explored the potential of microbial biosynthetic pathways for the sustainable bioproduction of levulinic acid. Their work opens new possibilities in synthetic biology for the production of this valuable chemical (Vila-Santa et al., 2021).
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-4-oxopentanoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7- |
Clave InChI |
BNQYXFAVUMPZFG-XFFZJAGNSA-N |
SMILES isomérico |
CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)

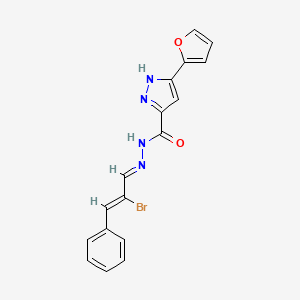
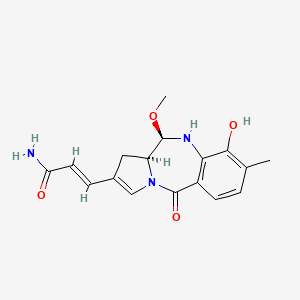
![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
